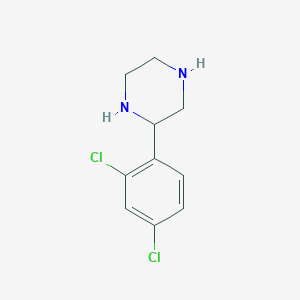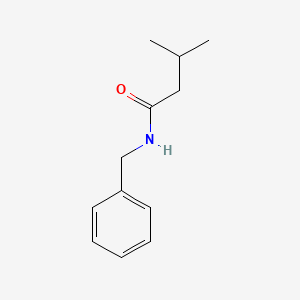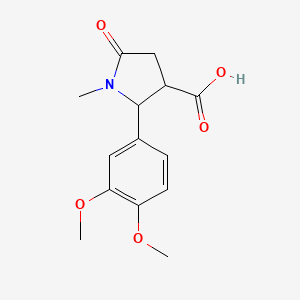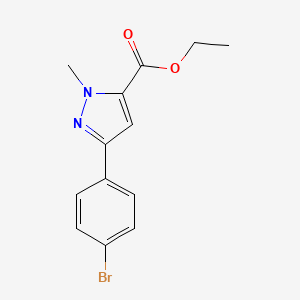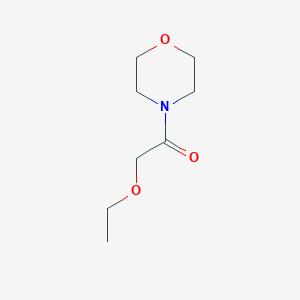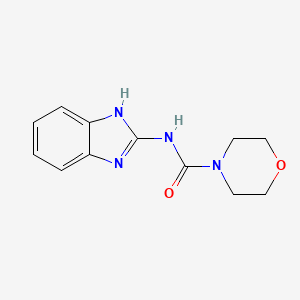
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine
Übersicht
Beschreibung
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, also known as MPMP, is a heterocyclic compound that belongs to the class of pyridine derivatives. It has been studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Pyrrolidines, including derivatives related to 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, are significant due to their biological effects and applications in medicine, dyes, and agrochemical substances. The synthesis of pyrrolidines through polar [3+2] cycloaddition reactions demonstrates the compound's utility in creating structurally complex and biologically relevant molecules under mild conditions (Żmigrodzka et al., 2022).
Nicotinic Acetylcholine Receptor Ligands
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine derivatives, such as ABT-089, have shown cognition-enhancing properties in rodent and primate models, indicating potential applications in treating cognitive disorders. These compounds offer a balance of biological activity and favorable oral bioavailability, making them attractive candidates for further evaluation (Lin et al., 1997).
Coordination Chemistry and Catalysis
The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, which are structurally related to 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, have been explored for their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Regioselective Methylation
Innovative catalytic methods have been developed for the direct introduction of methyl groups onto aromatic rings, such as pyridines, by leveraging the reactivity between aromatic and non-aromatic compounds. This method uses methanol and formaldehyde as key reagents, showcasing an application in modifying pyridine derivatives in a regioselective manner (Grozavu et al., 2020).
Enantioselective Catalysis
The catalyzed direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, using a catalyst derived from 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine, highlights the compound's role in enantioselective synthesis. The process achieved high yield and excellent regio- and enantioselectivity, underlining its significance in organic synthesis (Chowdhury & Ghosh, 2009).
Eigenschaften
IUPAC Name |
3-methyl-2-(pyrrolidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-11(9)8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXWAABBOJXAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636222.png)

![[(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B1636244.png)

